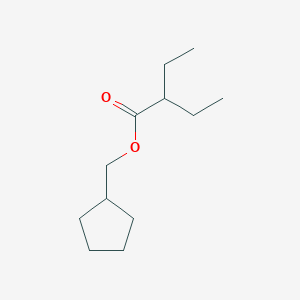
Cyclopentylmethyl 2-ethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentylmethyl 2-ethylbutanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is formed by the esterification of cyclopentylmethanol and 2-ethylbutanoic acid. It has a unique structure that combines a cyclopentyl ring with a 2-ethylbutanoate group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentylmethyl 2-ethylbutanoate can be synthesized through the esterification reaction between cyclopentylmethanol and 2-ethylbutanoic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to enhance the efficiency of the esterification process. The reaction mixture is then subjected to distillation to purify the ester product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentylmethyl 2-ethylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to cyclopentylmethanol and 2-ethylbutanoic acid in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products
Hydrolysis: Cyclopentylmethanol and 2-ethylbutanoic acid.
Reduction: Cyclopentylmethyl 2-ethylbutanol.
Transesterification: A new ester and alcohol depending on the reacting alcohol.
Scientific Research Applications
Cyclopentylmethyl 2-ethylbutanoate has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of cyclopentylmethyl 2-ethylbutanoate primarily involves its hydrolysis to release cyclopentylmethanol and 2-ethylbutanoic acid. These products can then interact with various biological targets. The ester linkage is susceptible to enzymatic hydrolysis by esterases, which are enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases the active components that can exert their effects on molecular targets and pathways.
Comparison with Similar Compounds
Cyclopentylmethyl 2-ethylbutanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Cyclopentyl acetate: Similar structure but with an acetate group instead of 2-ethylbutanoate.
Uniqueness
This compound is unique due to its combination of a cyclopentyl ring and a 2-ethylbutanoate group, which imparts distinct chemical and physical properties
Properties
CAS No. |
90095-17-3 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
cyclopentylmethyl 2-ethylbutanoate |
InChI |
InChI=1S/C12H22O2/c1-3-11(4-2)12(13)14-9-10-7-5-6-8-10/h10-11H,3-9H2,1-2H3 |
InChI Key |
IVPLRBUAOZJWBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)OCC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















